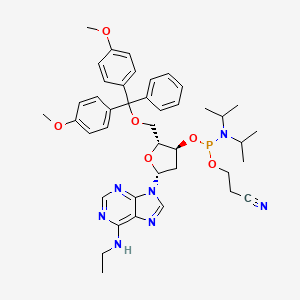
5'-O-DMTr-N6-ethyl-2'-deoxyadenosine 3'-CED phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-DMTr-N6-ethyl-2’-deoxyadenosine 3’-CED phosphoramidite is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is primarily used in the synthesis of modified oligonucleotides, which are essential in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-N6-ethyl-2’-deoxyadenosine 3’-CED phosphoramidite involves multiple steps The starting material, 2’-deoxyadenosine, undergoes protection of the 5’-hydroxyl group with a dimethoxytrityl (DMTr) groupThe reaction conditions typically involve the use of organic solvents like dichloromethane and reagents such as diisopropylamine and tetrazole .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually purified using chromatographic techniques and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
5’-O-DMTr-N6-ethyl-2’-deoxyadenosine 3’-CED phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The DMTr group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water and pyridine is commonly used.
Substitution: Trichloroacetic acid in dichloromethane is used to remove the DMTr group.
Major Products Formed
Oxidation: The major product is the corresponding phosphate derivative.
Substitution: The major product is the deprotected nucleoside ready for further coupling reactions.
Aplicaciones Científicas De Investigación
5’-O-DMTr-N6-ethyl-2’-deoxyadenosine 3’-CED phosphoramidite is widely used in scientific research, including:
Chemistry: Synthesis of modified oligonucleotides for various applications.
Biology: Study of DNA and RNA interactions, gene expression, and regulation.
Medicine: Development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes.
Industry: Production of diagnostic tools and research reagents
Mecanismo De Acción
The compound exerts its effects by incorporating into oligonucleotides, which can then interact with specific DNA or RNA sequences. This interaction can inhibit DNA synthesis, induce apoptosis, and modulate gene expression. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- 5’-O-DMTr-N6-methyl-2’-deoxyadenosine 3’-CED phosphoramidite
- 5’-Dimethoxytrityl-N-benzoyl-3’-deoxyAdenosine,2’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
- N6-diethylformamidine-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine-3’-cyanoethyl phosphoramidite
Uniqueness
5’-O-DMTr-N6-ethyl-2’-deoxyadenosine 3’-CED phosphoramidite is unique due to its specific modifications, which provide enhanced stability and reactivity in oligonucleotide synthesis. Its ethyl group at the N6 position and the DMTr protection at the 5’-hydroxyl group make it particularly suitable for specialized applications in nucleic acid research .
Propiedades
Fórmula molecular |
C42H52N7O6P |
|---|---|
Peso molecular |
781.9 g/mol |
Nombre IUPAC |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(ethylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H52N7O6P/c1-8-44-40-39-41(46-27-45-40)48(28-47-39)38-25-36(55-56(53-24-12-23-43)49(29(2)3)30(4)5)37(54-38)26-52-42(31-13-10-9-11-14-31,32-15-19-34(50-6)20-16-32)33-17-21-35(51-7)22-18-33/h9-11,13-22,27-30,36-38H,8,12,24-26H2,1-7H3,(H,44,45,46)/t36-,37+,38+,56?/m0/s1 |
Clave InChI |
YBPUNVGNSRTDIP-GHFFOPBTSA-N |
SMILES isomérico |
CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES canónico |
CCNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13705977.png)
![2,2,2-Trichloro-N-{3-[3-(2,4-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide](/img/structure/B13705981.png)
![7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B13705985.png)




![2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol](/img/structure/B13706022.png)


![1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine](/img/structure/B13706038.png)



